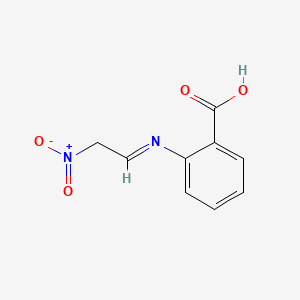

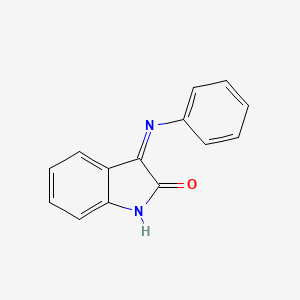

Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate

Übersicht

Beschreibung

Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound features a pyridazine ring, a core structure that is often explored for its biological activities, and the presence of chloro and carboxylate substituents which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. For instance, the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate leads to the formation of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which can be further applied to synthesize a series of pyridazines . Another approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity . These methods highlight the versatility of synthetic routes available for constructing the pyridazine scaffold and its derivatives.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and stereochemistry of these compounds, which can influence their chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic systems upon treatment with nucleophilic reagents . Additionally, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines can yield mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers . These reactions demonstrate the reactivity of the pyridazine ring and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the synthesis and crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate have been reported, with the crystal structure showing intermolecular hydrogen bonds that stabilize the one-dimensional chain formation . Quantum chemical calculations and analyses such as FT-IR, NMR, and mass spectrometry can provide insights into the thermodynamic stability, electronic properties, and vibrational modes of these compounds . These properties are essential for predicting the behavior of pyridazine derivatives in various environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate has been used in the synthesis of various derivatives. Zabska et al. (1998) described its cyclization with nucleophilic reagents to form new derivatives of pyrazolo[3,4-c]pyridazine. These novel compounds were confirmed by elemental and spectral analyses (Zabska et al., 1998). Additionally, Radwan and Bakhite (1999) reported the reaction of a related compound, ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate, with various reagents to form 4,5-diphenyl-3-hydroxy thieno[2,3-c]pyridazines, which were then used as precursors in the synthesis of novel heterocycles (Radwan & Bakhite, 1999).

Pharmacological Screening

The derivatives synthesized from ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate have been studied for their pharmacological effects. Zabska et al. (1998) investigated the effect of several synthesized derivatives on the central nervous system (Zabska et al., 1998).

Molecular Structure and Analysis

Achutha et al. (2017) synthesized a compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride. This compound, related to ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate, was characterized by NMR, mass spectral analysis, and X-ray diffraction studies, providing insights into its molecular structure (Achutha et al., 2017).

Antimicrobial Activities

The derivatives of ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate have been tested for antimicrobial activities. Anusevičius et al. (2014) synthesized various derivatives and evaluated their antibacterial activity, revealing weak antibacterial properties for some compounds (Anusevičius et al., 2014).

Herbicidal Activities

Xu et al. (2008) synthesized 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited bleaching and herbicidal activities, demonstrating the potential use of related compounds in agricultural applications (Xu et al., 2008).

Eigenschaften

IUPAC Name |

ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXPZDHLXDKSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

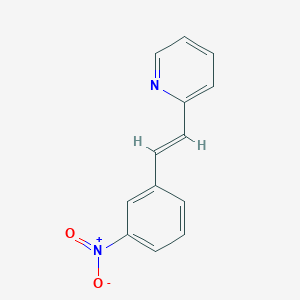

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)

![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)